N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (IUPAC name: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide) is a 1,3,4-oxadiazole derivative featuring a dihydro-1,4-dioxin moiety and a piperidinylsulfonyl substituent. Its molecular formula is C₂₂H₂₂N₄O₆S, with an average mass of 470.50 g/mol and a monoisotopic mass of 470.1264 Da . The compound is structurally characterized by:
- A 1,3,4-oxadiazole core, a heterocyclic scaffold known for metabolic stability and diverse bioactivity.
- A 4-(piperidin-1-ylsulfonyl)benzamide group at the 2-position, contributing to solubility and target-binding specificity.
Purity is typically confirmed via HPLC (95–100%) and structural validation via NMR and ESI-MS .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c23-16(19-18-21-20-17(28-18)15-12-26-10-11-27-15)13-4-6-14(7-5-13)29(24,25)22-8-2-1-3-9-22/h4-7,12H,1-3,8-11H2,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVYNPZEJCVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
The table below highlights key structural analogs, emphasizing substituent variations, synthetic yields, and reported bioactivities:
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Piperidinylsulfonyl vs.
- Dihydrodioxin vs.
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Answer :
- Scaffold Modification : Synthesize analogs with variations in the dioxin (e.g., tetrahydrofuran replacement) and sulfonamide (e.g., morpholine vs. piperidine) groups .
- Data Correlation : Use multivariate regression (e.g., PLS) to link structural descriptors (e.g., LogP, polar surface area) to bioactivity .
- Validation : Test top analogs in orthogonal assays (e.g., kinase panel vs. cytotoxicity) to confirm selectivity .
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